molecular formula C8H13F2NO2 B1390778 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid CAS No. 769169-46-2

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

Cat. No.: B1390778
CAS No.: 769169-46-2
M. Wt: 193.19 g/mol
InChI Key: HOACGGSRPGHQFC-UHFFFAOYSA-N
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Description

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid is a chemical compound with the molecular formula C8H14F2NO2 It is characterized by the presence of an amino group and a difluorocyclohexyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes fluorination to introduce the difluoro groups.

    Amination: The difluorocyclohexanone is then subjected to amination to introduce the amino group.

    Acetic Acid Introduction: Finally, the amino-difluorocyclohexane is reacted with a suitable acetic acid derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and difluoro groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amino derivatives.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Modulate Receptors: Interact with cellular receptors to alter signaling pathways.

    Affect Gene Expression: Influence the expression of genes related to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4,4-difluorocyclohexyl)propanoic acid
  • 2-Amino-2-(4,4-difluorocyclohexyl)butanoic acid
  • 2-Amino-2-(4,4-difluorocyclohexyl)pentanoic acid

Uniqueness

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid is unique due to its specific combination of an amino group and a difluorocyclohexyl group attached to an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid, also known as (R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride, is a chiral amino acid derivative with potential applications in medicinal chemistry. Its unique structure, characterized by a cyclohexyl group with difluoromethyl substituents, suggests promising biological activity. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : (R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride
  • Molecular Formula : C8H14ClF2NO2
  • Molecular Weight : 229.66 g/mol
  • CAS Number : 2250243-69-5

The biological activity of this compound is thought to involve interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances its electrophilic character, potentially increasing its reactivity and selectivity towards biological targets.

Potential Mechanisms:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could interact with neurotransmitter receptors, influencing signaling pathways crucial for various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : This compound has demonstrated the ability to protect cells from oxidative stress by scavenging free radicals.
  • Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from damage, suggesting that this compound may also have neuroprotective properties.
  • Potential Anti-inflammatory Activity : Investigations into its anti-inflammatory effects are ongoing, with preliminary evidence supporting its role in modulating inflammatory responses.

Comparative Analysis with Related Compounds

A comparative analysis of this compound and similar compounds reveals distinct biological profiles based on structural variations:

Compound NameStructure FeaturesBiological Activity
(R)-2-amino-3-(3-fluorophenyl)propanoic acidContains a phenyl group; less sterically hinderedAntidepressant properties
(R)-2-amino-4-methylpentanoic acidMethyl substitution on the cyclohexane ringNeuroprotective effects
(R)-2-amino-(1-naphthalen-1-yl)propanoic acidNaphthalene ring; increased lipophilicityPotential anti-cancer activity

The unique difluorinated cyclohexane structure of this compound may provide advantages in terms of receptor selectivity and metabolic stability compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antioxidant Activity Study : A study demonstrated that this compound exhibited significant antioxidant properties in vitro. The compound was effective in reducing oxidative stress markers in cultured cells.
  • Neuroprotection Research : Preliminary findings suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress. Further studies are needed to elucidate the underlying mechanisms.
  • Pharmacokinetic Studies : A pharmacokinetic analysis indicated that the compound has favorable bioavailability and metabolic stability in mouse models. This suggests potential for further development as a therapeutic agent .

Properties

IUPAC Name

2-amino-2-(4,4-difluorocyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c9-8(10)3-1-5(2-4-8)6(11)7(12)13/h5-6H,1-4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOACGGSRPGHQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(C(=O)O)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(4,4-difluorocyclohexyl)acetic acid
Reactant of Route 2
2-Amino-2-(4,4-difluorocyclohexyl)acetic acid
Reactant of Route 3
2-Amino-2-(4,4-difluorocyclohexyl)acetic acid
Reactant of Route 4
2-Amino-2-(4,4-difluorocyclohexyl)acetic acid
Reactant of Route 5
2-Amino-2-(4,4-difluorocyclohexyl)acetic acid
Reactant of Route 6
2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

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